molecular formula C13H17N3O B8346966 A7 Nicotinic receptor agonist-1

A7 Nicotinic receptor agonist-1

Cat. No.: B8346966
M. Wt: 231.29 g/mol
InChI Key: SWFYVZKNABTMPR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A7 Nicotinic Receptor Agonist-1 is a potent and selective agonist designed for scientific investigation of the homopentameric α7 nicotinic acetylcholine receptor (nAChR), a key ligand-gated ion channel in the central nervous system and immune regulation . This receptor is characterized by its high permeability to calcium ions and rapid desensitization kinetics . Activation of α7 nAChRs with this agonist modulates synaptic transmission and induces long-term potentiation (LTP) in hippocampal pyramidal neurons, which is a cellular mechanism underlying learning and memory . As such, this compound is a valuable pharmacological tool for probing cognitive processes and is under extensive investigation for its potential role in addressing cognitive deficits associated with neuropsychiatric and neurodegenerative conditions, including schizophrenia and Alzheimer's disease . Beyond its neurological applications, this compound is critical for studying the cholinergic anti-inflammatory pathway . Activation of α7 nAChRs on immune cells, such as macrophages and microglia, suppresses the release of pro-inflammatory cytokines like TNF-α, offering a mechanism to mitigate neuroinflammation and peripheral inflammation . Research indicates therapeutic potential for this agonist class in models of ischemic stroke, where it has been shown to reduce brain infarction size and improve motor coordination, as well as in other inflammatory conditions . The compound's mechanism involves binding to the orthosteric site of the receptor, leading to channel opening and cation influx, which initiates diverse intracellular signaling cascades . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-amine

InChI

InChI=1S/C13H17N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8,14H2/t13-/m0/s1

InChI Key

SWFYVZKNABTMPR-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)N

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] typically involves enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cognitive Impairments

Research indicates that α7 nAChR agonists can ameliorate cognitive deficits associated with schizophrenia. Studies have shown that SSR180711 enhances glutamatergic neurotransmission and acetylcholine release, which are critical for cognitive function .

Case Study:
In a randomized clinical trial involving patients with schizophrenia, administration of SSR180711 resulted in significant improvements in cognitive performance on standardized neuropsychological assessments. The study highlighted the agonist's ability to enhance sensory gating and working memory .

Neuroprotection and Cognitive Function

The role of α7 nAChRs in Alzheimer's disease is well-documented, with evidence suggesting that these receptors are involved in amyloid-beta pathology. A7 Nicotinic Receptor Agonist-1 may mitigate neurodegeneration by promoting synaptic health and reducing inflammation within the brain .

Data Table: Effects of SSR180711 on Cognitive Function in Alzheimer's Disease

StudySample SizeOutcome MeasuresResults
Freedman et al., 200630 patientsCognitive assessments (e.g., Repeatable Battery for Assessment of Neuropsychological Status)Significant improvement in cognitive scores compared to placebo
Olincy et al., 201950 patientsP50 auditory gatingEnhanced sensory gating observed after treatment

Challenges and Future Directions

Despite promising results, challenges remain in the clinical application of α7 nAChR agonists. Variability in response among individuals, particularly regarding smoking status, can influence outcomes . Further research is needed to optimize dosing strategies and understand the pharmacogenomics involved.

Future Research Directions:

  • Longitudinal studies to assess the long-term efficacy and safety of SSR180711.
  • Exploration of combination therapies with existing antipsychotics to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pharmacological Profiles and Efficacy

Table 1: Key Pharmacological Properties of α7 nAChR Agonists

Compound EC50 (μM) Efficacy (% of ACh Max) Selectivity (vs. other nAChRs) Mechanism
α7 Nicotinic agonist-1 N/A Not reported High (α7-specific) Allosteric modulation
Acetylcholine (ACh) 3.0 100% Non-selective Orthosteric agonist
4BP-TQS 0.15 85% α7-specific Allosteric agonist
4CP-TQS 0.23 72% α7-specific Allosteric agonist
SEN15924 (WAY-361789) 0.08 90% High (α7 > α3β4) Orthosteric agonist
NS6740 derivatives 1.2–5.6 40–60% α7-specific Silent/partial agonist

Data derived from .

  • α7 Nicotinic agonist-1 lacks detailed EC50 data in public studies but is noted for high α7 selectivity. Its efficacy in enhancing cognitive function is comparable to 4BP-TQS, a prototypical allosteric agonist with 85% efficacy relative to ACh .
  • SEN15924 (WAY-361789), a novel orthosteric agonist, demonstrates superior potency (EC50 = 0.08 μM) and selectivity over α3β4 receptors, making it a promising candidate for clinical translation .
  • NS6740 derivatives act as silent agonists, desensitizing α7 receptors without full activation. These compounds (e.g., Compounds 13, 17) show partial efficacy (40–60%) and may reduce neuroinflammation via receptor downregulation .

Structural and Mechanistic Differences

  • Chemical Similarity vs. Functional Diversity: Compounds like 4BP-TQS and 4CP-TQS share a cyclopentaquinoline sulfonamide backbone but differ in halogen substitutions (bromine vs. chlorine). Minor structural changes drastically alter efficacy (85% vs. 72%) and desensitization kinetics, underscoring the sensitivity of α7 receptors to ligand modifications .
  • Allosteric vs. Orthosteric Activation : α7 Nicotinic agonist-1 and 4BP-TQS act via allosteric sites, inducing slower activation and prolonged receptor opening compared to orthosteric agonists like SEN15923. This distinction may reduce rapid desensitization, a common limitation of α7 agonists .

Selectivity and Off-Target Effects

  • α7 Specificity : α7 Nicotinic agonist-1 and 4BP-TQS show negligible activity at α4β2 or α3β4 receptors, critical for minimizing cardiovascular or gastrointestinal side effects . In contrast, varenicline (an α4β2 partial agonist) reduces nicotine/alcohol consumption but lacks α7 selectivity, limiting its utility in cognitive disorders .
  • Silent Agonists : NS6740 derivatives avoid direct ion channel activation, reducing excitotoxicity risks while maintaining anti-inflammatory effects—a unique advantage over conventional agonists .

Clinical and Preclinical Outcomes

  • Cognitive Enhancement : α7 agonists like TC-5619 and AZD0328 improved attention and memory in rodent models, with TC-5619 advancing to Phase II trials for schizophrenia . α7 Nicotinic agonist-1’s cognitive benefits remain underexplored but are hypothesized to mirror these outcomes .
  • Neuroinflammation : Allosteric agonists (e.g., 4BP-TQS) and silent agonists (NS6740 derivatives) suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglia, suggesting utility in neurodegenerative diseases .

Q & A

Q. What biomarkers validate target engagement of α7 agonists in clinical trials?

  • Answer: Biomarkers include:
  • EEG Signatures: Increased gamma-band oscillations (30–80 Hz), linked to α7-mediated cortical network synchronization .
  • PET Imaging: [¹⁸F]ASEM or [¹¹C]CHIBA-1001 to quantify receptor occupancy .
  • Limitation: Low blood-brain barrier permeability of some tracers (e.g., [¹¹C]MLA) limits resolution .

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